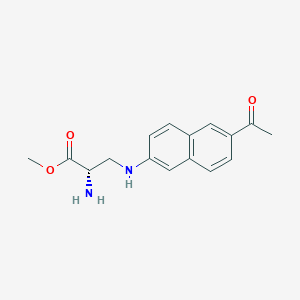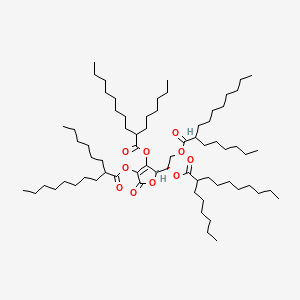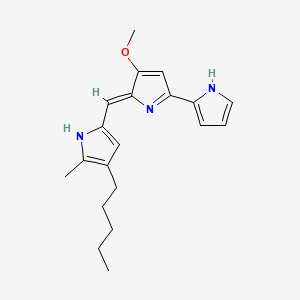
Prodigiosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prodigiosin is a red pigment belonging to the prodiginine family, characterized by its tripyrrole structure. It is naturally produced by various microorganisms, including Serratia marcescens, Pseudomonas aeruginosa, and some actinomycetes . Prodigiosin has gained significant attention due to its diverse biological activities, including antimicrobial, anticancer, antimalarial, and immunosuppressive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prodigiosin can be synthesized through various methods, including microbial fermentation and chemical synthesis. The microbial fermentation method involves culturing prodigiosin-producing microorganisms under optimized conditions. For instance, Serratia marcescens can be cultured in a medium containing sucrose, peptone, and tween 80 to enhance prodigiosin production . The chemical synthesis of prodigiosin involves the condensation of 2-methyl-3-amylpyrrole with 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of prodigiosin primarily relies on microbial fermentation due to its cost-effectiveness and scalability. Optimization of fermentation conditions, such as medium composition, temperature, and pH, is crucial for maximizing prodigiosin yield . Additionally, downstream processing techniques, including solvent extraction and purification, are employed to isolate prodigiosin from the fermentation broth .
Análisis De Reacciones Químicas
Types of Reactions: Prodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to pH changes, exhibiting different colors in acidic, neutral, and alkaline environments .
Common Reagents and Conditions:
Substitution: Substitution reactions involving prodigiosin typically occur at the pyrrole rings, with reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of prodigiosin, which may exhibit altered biological activities .
Aplicaciones Científicas De Investigación
Prodigiosin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural dye and pigment in various industrial applications .
- Employed in the synthesis of novel compounds with potential biological activities .
Biology:
- Studied for its antimicrobial properties against various pathogens .
- Investigated for its role in biofilm inhibition and quorum sensing disruption .
Medicine:
- Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells .
- Evaluated for its immunosuppressive effects, making it a potential candidate for treating autoimmune diseases .
Industry:
Mecanismo De Acción
Prodigiosin exerts its effects through various molecular targets and pathways:
Anticancer Mechanism:
- Induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
- Inhibits cell proliferation by interfering with cell cycle progression .
Antimicrobial Mechanism:
- Disrupts bacterial cell membranes, leading to cell lysis .
- Inhibits quorum sensing, thereby reducing virulence and biofilm formation .
Immunosuppressive Mechanism:
Comparación Con Compuestos Similares
Prodigiosin is part of the prodiginine family, which includes other compounds such as undecylprodigiosin, cycloprodigiosin, and metacycloprodigiosin . These compounds share similar tripyrrole structures but differ in their side chains and functional groups .
Comparison:
Undecylprodigiosin: Exhibits similar antimicrobial and anticancer properties but has a longer alkyl side chain.
Cycloprodigiosin: Contains a cyclized pyrrole ring, which may enhance its stability and biological activity.
Metacycloprodigiosin: Similar to cycloprodigiosin but with different ring substitutions, leading to distinct biological activities.
Uniqueness of Prodigiosin: Prodigiosin stands out due to its broad spectrum of biological activities and its potential for industrial applications as a natural dye and pigment .
Propiedades
IUPAC Name |
(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUNBVWMKSXXOM-UNOMPAQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(NC(=C1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018969 |
Source


|
| Record name | Prodigiosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-89-3 |
Source


|
| Record name | Prodigiosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
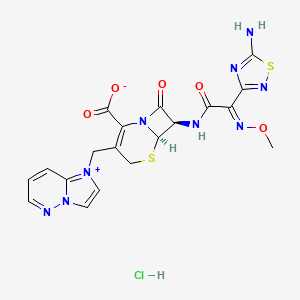
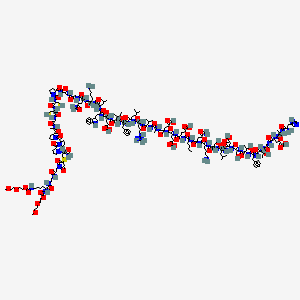
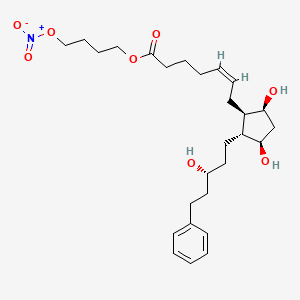
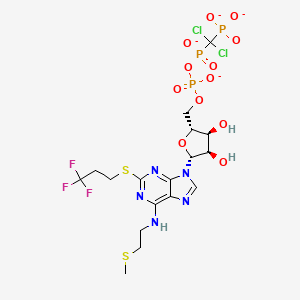

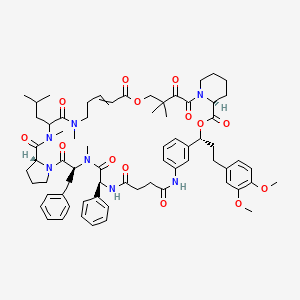
![[4-[(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10828749.png)
![(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)
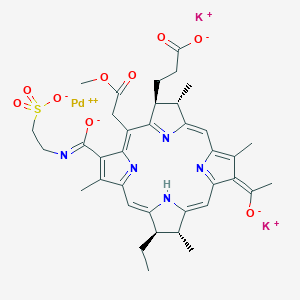
![[(1S,3R,7S,8S,8aR)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10828766.png)
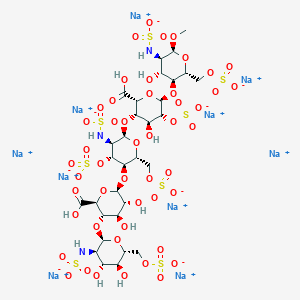
![1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828784.png)
